1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone
Description
Contextual Significance of Fluorinated Pyridine (B92270) Derivatives in Advanced Organic Synthesis
The pyridine ring is a fundamental heterocyclic structure found in a vast array of pharmaceuticals and agrochemicals. uni-muenster.dethieme.de The introduction of fluorine atoms into these rings can dramatically alter a molecule's physical, chemical, and biological properties. Fluorination often enhances metabolic stability, membrane permeability, and binding affinity to biological targets. uni-muenster.de Consequently, fluorinated pyridine derivatives are highly sought-after scaffolds in drug discovery. uni-muenster.de
The strategic placement of fluorine is critical, as its position on the pyridine ring plays a vital role in the efficacy of the final bioactive molecule. uni-muenster.de However, the synthesis of these compounds can be challenging. Due to the electron-rich nature of the pyridine ring, nucleophilic fluorination, particularly at the meta-position, is often difficult to achieve. nih.govrsc.org Researchers have developed various methods to overcome these challenges, including late-stage fluorination techniques that allow for the modification of complex, multi-substituted pyridines. nih.gov These advanced methods facilitate the creation of diverse molecular libraries for structure-activity relationship (SAR) studies, accelerating the development of new drugs and agrochemicals. nih.gov
The Ethanone (B97240) Moiety in Pyridine Chemistry and its Synthetic Utility
The ethanone (acetyl) group is a versatile functional group in organic synthesis. When attached to a pyridine ring, it serves as a key synthetic handle for a wide range of chemical transformations. The carbonyl group of the ethanone moiety can undergo nucleophilic attack, while the adjacent methyl group possesses acidic protons that can be used for condensation reactions.
The synthetic utility of the ethanone group on a pyridine core is demonstrated by its ability to undergo:
Oxidation: Conversion to a carboxylic acid group.
Reduction: Transformation into an alcohol.
Condensation: Reaction with various reagents to build more complex side chains.
Further Functionalization: Serving as a precursor for creating other functional groups.
A notable example of its application is in the synthesis of the COX-2 inhibitor Etoricoxib, where an ethanone-substituted pyridine is a key intermediate. google.com Furthermore, compounds based on a phenyl-1-pyridin-2yl-ethanone structure have been investigated as iron chelators with potential therapeutic applications, such as inhibiting HIV-1 transcription. nih.gov This highlights the role of the ethanone moiety not just as a synthetic tool, but also as a component that can contribute to the biological activity of the molecule.
Overview of Research Trajectories for 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone
While specific, in-depth research focused exclusively on this compound is not extensively documented in public literature, its research trajectory can be inferred from its structure and the established utility of related compounds. As a multi-functionalized building block, its primary role is in the synthesis of more complex and potentially bioactive molecules.
The unique substitution pattern of a fluorine atom at the 2-position, a methoxy (B1213986) group at the 6-position, and an ethanone at the 4-position provides a distinct template for medicinal and materials chemistry. Research involving this compound would likely focus on leveraging its different reactive sites:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ring nitrogen, can be displaced by various nucleophiles (N-, O-, S-, or C-based) to introduce a wide array of functional groups. nih.gov
Modification of the Ethanone Group: The carbonyl can be a site for creating diverse derivatives through reactions like reduction, oxidation, or condensation.
Interaction with Biological Targets: The fluoro and methoxy groups can engage in hydrogen bonding and hydrophobic interactions with proteins, while the carbonyl group could form covalent bonds with enzyme active sites, making it a candidate for lead compound development.
Therefore, the main research trajectory for this compound is its application as a specialized intermediate for generating novel molecular entities for screening in pharmaceutical and agrochemical discovery programs.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone |
| Etoricoxib |
Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(2-fluoro-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
InChI Key |
MRHIAAFFRJBQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)OC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 2 Fluoro 6 Methoxypyridin 4 Yl Ethanone and Its Key Analogues
Synthesis of the 2-Fluoro-6-methoxypyridine (B45670) Core
The construction of the 2-fluoro-6-methoxypyridine core is a critical first step. Several synthetic strategies can be employed, each with its own advantages and considerations.
Nucleophilic Aromatic Substitution in Halopyridines for Methoxy (B1213986) Group Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a methoxy group onto a pyridine (B92270) ring. stackexchange.comnih.gov This reaction is particularly effective on pyridine rings substituted with good leaving groups, such as halogens, at the 2- or 4-positions. youtube.com The electron-withdrawing nature of the pyridine nitrogen atom activates these positions towards nucleophilic attack. stackexchange.comyoutube.com
For instance, a chloro-substituted pyridine can react with sodium methoxide (B1231860) to displace the chloride and form the corresponding methoxypyridine. youtube.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, and the stability of this intermediate is crucial for the reaction to occur. stackexchange.comnih.gov The presence of electron-withdrawing groups on the ring further accelerates the reaction. masterorganicchemistry.com
A practical example involves the reaction of 2-(2-dimethylaminoethylamino)-6-chloropyridine with sodium methoxide in dimethylformamide (DMF) at elevated temperatures to yield 2-(2-dimethylaminoethylamino)-6-methoxypyridine. Similarly, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved through an Ullman coupling of 2-fluoro-4-iodoaniline (B146158) with sodium methoxide, catalyzed by copper(I) chloride. orgsyn.org
Table 1: Examples of Nucleophilic Aromatic Substitution for Methoxy Group Introduction
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-(2-dimethylaminoethylamino)-6-chloropyridine | Sodium methoxide | 2-(2-dimethylaminoethylamino)-6-methoxypyridine | |
| 2-fluoro-4-iodoaniline | Sodium methoxide, CuCl | 2-Fluoro-4-methoxyaniline | orgsyn.org |
Regioselective Fluorination Techniques on Pyridine Scaffolds (e.g., Electrophilic Fluorination with Selectfluor)
The introduction of a fluorine atom onto the pyridine ring can be achieved through various fluorination techniques. Electrophilic fluorination using reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent method. acs.orgnih.gov This reagent allows for the regioselective fluorination of various heterocyclic compounds, including pyridine derivatives. acs.orgnih.govmdpi.com
The regioselectivity of the fluorination is often influenced by the substituents already present on the pyridine ring. nih.gov For example, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor can proceed with high regioselectivity under mild conditions. nih.gov The reaction of 1,2-dihydropyridines with Selectfluor can lead to the formation of fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com Interestingly, interactions between pyridine additives and Selectfluor can influence the efficiency of radical fluorinations. ucmerced.edu
A patent describes the preparation of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) compounds by fluorinating 2-chloro-6-(trichloromethyl)pyridine at high temperatures. google.com Another approach involves the synthesis of 2-fluoropyridines from pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts before nucleophilic fluorination. acs.org
Palladium-Catalyzed Coupling Reactions for Pyridine Ring Construction and Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing and functionalizing pyridine rings. rsc.orgacs.orglibretexts.org These reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.gov
The Suzuki-Miyaura coupling, for example, involves the reaction of a pyridylboronic acid with a halide in the presence of a palladium catalyst to form a C-C bond. nih.govacs.org This method is advantageous as it often avoids the need for harsh reaction conditions. The Stille reaction utilizes organotin compounds, while the Buchwald-Hartwig amination is a key method for forming aryl amines. libretexts.org
Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with various partners, including heterocycles and alkyl bromides, provides another efficient route to functionalized pyridines. rsc.orgacs.org These reactions offer a direct way to introduce new substituents onto the pyridine ring without pre-functionalization.
Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization
| Reaction Type | Reactants | Catalyst System | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridylboronic acids and heteroaryl halides | Pd(dppb)Cl2 or Pd(PPh3)4 | acs.org |
| Stille Reaction | Aryl iodide and vinyl tin compound | LnPd(0) | libretexts.org |
| C-H/C-H Cross-Coupling | Pyridine N-oxides and five-membered heterocycles | Pd catalyst with Ag2CO3 | rsc.org |
| C-H Activation/C-C Cross-Coupling | Pyridine N-oxides and nonactivated alkyl bromides | Pd catalyst | acs.org |
Directed Metalation Strategies for Pyridine Core Derivatization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine derivatives. clockss.orgacs.orgharvard.edu This method involves the use of a directing metalating group (DMG) on the pyridine ring, which directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium, to deprotonate the adjacent ortho position. clockss.orgharvard.edu The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.org
Common directing groups for pyridine metalation include amides, carbamates, and methoxy groups. clockss.orgacs.orgthieme-connect.com For example, O-pyridyl carbamates can be effectively metalated at the position ortho to the carbamate (B1207046) group. acs.org The use of hindered lithium amide bases can prevent the unwanted addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org
A one-pot protocol combining DoM with boronation and a subsequent Suzuki-Miyaura cross-coupling reaction allows for the synthesis of complex azabiaryls. nih.gov This approach avoids the often-difficult isolation of unstable pyridyl boronic acids. nih.gov
Installation of the Ethanone (B97240) Functional Group at the C4 Position
Once the 2-fluoro-6-methoxypyridine core is synthesized, the next crucial step is the introduction of the ethanone functional group at the C4 position.
Acylation Methodologies for Pyridine Derivatives
The direct acylation of pyridines, particularly electron-deficient ones, via Friedel-Crafts type reactions is often challenging because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. youtube.comresearchgate.net However, alternative strategies exist for the acylation of pyridines. youtube.com
One approach involves the metalation of the pyridine ring followed by reaction with an acylating agent. youtube.com For instance, lithiation of a pyridine derivative can be followed by treatment with an acyl chloride or an ester to introduce the acetyl group. youtube.com
Another strategy is the use of radical acylation reactions. youtube.com Acyl radicals can be generated from various precursors and can add to the pyridine ring, often at the 2- or 4-positions. youtube.com
For imidazo[1,2-a]pyridines, a highly efficient and selective Friedel-Crafts acylation at the C-3 position has been developed using aluminum chloride as a catalyst. researchgate.netnih.gov While this is on a different heterocyclic system, it highlights that with the right substrate and conditions, direct acylation can be successful.
In the context of preparing 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone, a plausible route would involve the directed metalation of 2-fluoro-6-methoxypyridine at the C4 position, followed by quenching with an acetylating agent like N,N-dimethylacetamide or acetyl chloride. The methoxy group at C6 and the fluoro group at C2 would direct the metalation to the C4 position.
Patents describing the synthesis of similar structures, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often utilize the reaction of a pyridyl derivative with an appropriate acetic acid derivative or its ester. google.comgoogle.com For example, the reaction of (4-methylsulfonyl)phenyl acetic acid with a methyl ester of 6-methylnicotinic acid in the presence of a strong base can yield the desired ketone. google.com
Advanced Carbon-Carbon Bond Formation Strategies at the C4 Position
The introduction of an acetyl group at the C4 position of the 2-fluoro-6-methoxypyridine core is a critical transformation that necessitates robust carbon-carbon bond formation strategies. The electronic nature of the pyridine ring, modified by the fluoro and methoxy substituents, dictates the feasible reaction pathways. Generally, direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. Therefore, more advanced methodologies are typically employed.
Key strategies include:
Metal-Catalyzed Cross-Coupling Reactions: A prevalent method involves the use of a pre-functionalized pyridine ring. For instance, a 4-halo-2-fluoro-6-methoxypyridine (e.g., bromo or iodo derivative) can undergo cross-coupling with an acetyl equivalent. Reactions such as the Stille coupling (using an organotin reagent like acetyltributylstannane), Suzuki coupling (with an acetylboronic acid or its ester), or Negishi coupling (with an organozinc reagent) are powerful tools for this purpose. These reactions are often catalyzed by palladium complexes and require careful optimization of ligands, bases, and solvents to achieve high yields.
Directed Ortho-Metalation (DoM) and Acylation: While typically used for positions adjacent to a directing group, variations of this strategy can be envisioned. If a suitable directing group can be temporarily installed on the nitrogen or at an adjacent position, it could facilitate lithiation or metallation at the C4 position, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride.
Grignard Reagent Addition: The synthesis could proceed via a 2-fluoro-6-methoxypyridine-4-carbonitrile intermediate. This nitrile can be reacted with methylmagnesium bromide (a Grignard reagent) to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone, this compound.
Convergent and Divergent Synthetic Pathways to this compound
The construction of the target molecule can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Multi-Component and Cascade Reaction Approaches
Modern organic synthesis increasingly relies on multi-component reactions (MCRs) and cascade sequences to build molecular complexity in a single pot, enhancing efficiency and sustainability. nih.govmdpi.com While a direct MCR for this compound is not prominently reported, the principles can be applied to construct the core pyridine ring system or highly functionalized analogues.
Hantzsch Dihydropyridine Synthesis: A classical MCR, the Hantzsch reaction, combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.com By using fluorinated and methoxy-containing building blocks, this method could be adapted to generate precursors to the target scaffold.
Cascade Reactions: These are processes involving two or more consecutive reactions where the product of the first step serves as the substrate for the next, without the need for intermediate isolation. rsc.org For instance, a cascade reaction could be designed starting from simpler acyclic precursors that first form the substituted pyridine ring and then undergo a subsequent functionalization at the C4 position. An electrochemical multicomponent cascade cyclization has been reported for the synthesis of other acyl-heterocycles, highlighting a modern, reagent-free approach. rsc.org Such strategies, which form multiple bonds in one pot, are highly atom-economical and align with the principles of green chemistry. mdpi.comrsc.org
Optimization of Reaction Conditions for Yield and Selectivity
Achieving optimal yield and selectivity is paramount in any synthetic campaign. This requires systematic screening of various reaction parameters. A hypothetical optimization for a key synthetic step, such as the alkylation of an aniline (B41778) derivative to form a heterocyclic ring, illustrates this process. nih.gov The screening process involves varying bases, solvents, and temperatures to identify the conditions that maximize the formation of the desired product while minimizing side reactions. nih.gov
Table 1: Hypothetical Reaction Optimization for a Key Synthetic Step Based on a similar optimization process described in the literature. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 45 |
| 2 | Cs₂CO₃ | DMF | 100 | 68 |
| 3 | NaOH | DMSO | 100 | 85 |
| 4 | NaOH | Sulfolane | 120 | >95 |
| 5 | KOtBu | THF | 80 | 72 |
This systematic approach allows for the rational improvement of reaction outcomes, which is crucial for developing scalable and cost-effective syntheses. nih.gov
Purification Strategies and Analytical Monitoring (e.g., TLC, HPLC)
Rigorous purification and in-process monitoring are essential to ensure the identity and purity of the final compound and intermediates.
Analytical Monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress in real-time. thieme.de By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, helping to determine the optimal reaction time. thieme.de
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. At-line HPLC monitoring can track the consumption of reactants and the formation of products with high precision. researchgate.netnih.gov This data allows for fine-tuning of reaction parameters to maximize yield and purity, and has been shown to significantly improve process efficiency. researchgate.netnih.gov
Purification Strategies:
Column Chromatography: This is a standard method for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient (e.g., hexane/ethyl acetate), separating the target compound from impurities. orgsyn.org
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of very high purity. orgsyn.org
Chromatographic Monoliths: For larger scale or specialized purifications, advanced techniques like step-elution purification on a DEAE chromatographic monolith can offer high yield and throughput. researchgate.netnih.gov
Synthetic Routes to Related Fluorinated Pyridyl Ethanone Derivatives
The methodologies used to synthesize this compound are part of a broader field focused on the preparation of diverse fluorinated pyridine compounds, which are valuable in pharmaceutical and agrochemical research. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): A common route to introduce fluorine is via SNAr, where a leaving group on the pyridine ring (such as a nitro group) is displaced by a fluoride (B91410) anion. researchgate.net This is a powerful method for producing fluorinated pyridine carboxylates and other derivatives. researchgate.net
Synthesis of Trifluoromethylpyridines: New approaches have been developed for synthesizing pyridines with trifluoromethyl (CF₃) or difluoromethyl (HCF₂) groups. One method involves the reaction of lithium β-polyfluoroalkyl-1,3-ketoenolates with ammonium (B1175870) acetate. researchgate.net
Synthesis of Biphenyl (B1667301) Analogues: Related structures, such as 1-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, are synthesized as intermediates for active pharmaceutical ingredients. chemicalbook.com These syntheses typically involve cross-coupling reactions to form the central biphenyl bond.
Reduction of Fluoropyridines: While the goal is often the aromatic ketone, related saturated structures like fluorinated piperidines are also important. These can be accessed through the catalytic hydrogenation of fluoropyridines, though care must be taken to avoid hydrodefluorination. nih.gov
The continued development of these synthetic routes expands the chemical space available to medicinal chemists, enabling the creation of novel molecules with potentially enhanced biological properties.
Advanced Spectroscopic and Structural Characterization of 1 2 Fluoro 6 Methoxypyridin 4 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-resolution ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone, the following proton signals are anticipated. The exact chemical shifts (δ) are predictions based on the electronic effects of the substituents on the pyridine (B92270) ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (acetyl) | ~2.6 | s | N/A |
| OCH₃ | ~4.0 | s | N/A |
| H-3 | ~7.0 | d | ~1.5 Hz (⁴JH-F) |
| H-5 | ~6.8 | d | ~2.5 Hz (⁴JH-H) |
The acetyl protons (CH₃) are expected to appear as a singlet downfield due to the electron-withdrawing effect of the carbonyl group. Similarly, the methoxy (B1213986) protons (OCH₃) will likely be a singlet. The two aromatic protons on the pyridine ring, H-3 and H-5, would appear as doublets. The H-3 proton's signal would be split by the fluorine atom at position 2 (a four-bond coupling, ⁴JH-F), while the H-5 proton would show a smaller splitting due to coupling with the H-3 proton (a four-bond coupling, ⁴JH-H).
¹³C NMR spectroscopy maps the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in this compound are influenced by the electronegativity of the attached atoms (F, O, N) and resonance effects.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~195 |
| C-2 | ~165 (d, ¹JC-F ≈ 240 Hz) |
| C-6 | ~163 |
| C-4 | ~145 |
| C-3 | ~110 (d, ²JC-F ≈ 35 Hz) |
| C-5 | ~105 |
| OCH₃ | ~55 |
| CH₃ (acetyl) | ~26 |
The carbonyl carbon (C=O) is expected at a significantly downfield shift. The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JC-F). The C-3 carbon, being two bonds away from the fluorine, will also show a smaller doublet splitting (²JC-F). The remaining carbon signals are predicted based on typical values for substituted pyridines.
¹⁹F NMR is a highly sensitive technique used to analyze the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this fluorine is influenced by the electronic nature of the pyridine ring and its substituents. The signal would likely appear as a doublet of doublets due to coupling with the adjacent H-3 proton and the more distant H-5 proton. The typical chemical shift range for a fluorine atom attached to an aromatic ring is between -100 and -140 ppm relative to a standard like CFCl₃.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals for H-3 and H-5 would confirm their four-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-3, H-5, the acetyl CH₃, and the methoxy OCH₃ to their corresponding carbon atoms.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (ketone) | ~1700 | Strong, sharp absorption |
| C=C, C=N (aromatic ring) | 1600-1450 | Multiple bands of varying intensity |
| C-F (aryl fluoride) | 1250-1100 | Strong absorption |
| C-O (methoxy) | 1300-1000 | Strong C-O stretching |
| C-H (aromatic) | 3100-3000 | Weak to medium stretching |
| C-H (aliphatic) | 3000-2850 | Weak to medium stretching |
The most prominent peak would be the strong carbonyl (C=O) stretch of the ketone. The spectrum would also feature characteristic absorptions for the C-F bond and the C-O bonds of the methoxy group, as well as the stretching and bending vibrations of the substituted pyridine ring.
Fourier Transform Raman (FT-Raman) Spectroscopy
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies. biointerfaceresearch.comnih.gov The analysis of the Total Energy Distribution (TED) helps in making unambiguous vibrational assignments. biointerfaceresearch.com For related heterocyclic compounds, a good agreement is generally observed between the theoretically calculated and experimentally recorded spectra. nih.gov
The expected prominent FT-Raman bands for this compound are detailed in the table below.
Table 1: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3050-3100 | Aromatic C-H stretching |
| ~2950-3000 | Methyl (CH₃) asymmetric stretching |
| ~2850-2900 | Methyl (CH₃) symmetric stretching |
| ~1700-1720 | Carbonyl (C=O) stretching |
| ~1600-1620 | Pyridine ring C=C and C=N stretching |
| ~1400-1450 | Methyl (CH₃) bending |
| ~1250-1300 | C-O-C (methoxy) asymmetric stretching |
| ~1000-1050 | C-F stretching |
| ~800-850 | Pyridine ring breathing mode |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (molecular formula C₈H₈FNO₂), the expected monoisotopic mass can be precisely calculated. This high-resolution data is instrumental in distinguishing the compound from other isomers or compounds with the same nominal mass.
Table 2: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M]⁺ | 169.0539 |
| [M+H]⁺ | 170.0617 |
| [M+Na]⁺ | 192.0436 |
Analysis of Characteristic Fragmentation Pathways
The fragmentation pattern in mass spectrometry provides valuable structural information. Upon ionization, this compound is expected to undergo characteristic fragmentation pathways. The primary fragmentation is likely to be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another common fragmentation pathway for ketones is the loss of the entire acetyl group.
Further fragmentation of the pyridine ring can also occur, although this would likely result in less abundant ions. The presence of the fluoro and methoxy substituents will influence the fragmentation pattern, potentially leading to the loss of CO, OCH₃, or HF.
Table 3: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation | Resulting Ion (m/z) |
| 170 ([M+H]⁺) | Loss of CH₃• | 155 |
| 170 ([M+H]⁺) | Loss of CH₂=C=O | 128 |
| 170 ([M+H]⁺) | Loss of CO | 142 |
| 128 | Loss of HF | 108 |
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Absolute Configuration and Conformation
For a molecule like this compound, X-ray crystallography would confirm the planarity of the pyridine ring and determine the orientation of the acetyl and methoxy substituents relative to the ring. The torsion angles between the plane of the pyridine ring and the substituents would be precisely measured. In similar structures, such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, the acetyl groups have been observed to deviate slightly from the mean plane of the pyridine rings. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.5 |
| β (°) | ~95 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in stabilizing the crystal structure.
Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected between the methyl or pyridine ring hydrogens and the oxygen atom of the carbonyl group of an adjacent molecule. nih.gov
Halogen Bonding: The fluorine atom can participate in C-H···F interactions. rsc.org These interactions, though weak, can be significant in directing the crystal packing.
The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the solid material. rsc.orgnih.gov
Theoretical and Computational Chemistry Investigations of 1 2 Fluoro 6 Methoxypyridin 4 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory (DFT), provide a powerful lens through which to examine the electronic environment and predict various molecular characteristics of 1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone.
Density Functional Theory (DFT) Studies of Geometric Parameters and Energetics
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. It is used to predict molecular geometries, vibrational frequencies, and energies. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms.
The calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, the C-F and C-O bond lengths would be of particular interest, as would the orientation of the acetyl and methoxy (B1213986) groups relative to the pyridine (B92270) ring. The planarity of the pyridine ring and the relative energies of different conformers would also be determined.
Illustrative Data Table: Predicted Geometric Parameters
| Parameter | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-O (methoxy) Bond Length (Å) | 1.36 |
| C=O (acetyl) Bond Length (Å) | 1.22 |
| Pyridine Ring C-N Bond Lengths (Å) | ~1.34 |
| Dihedral Angle (Pyridine-Acetyl) | ~20° |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. stenutz.eu The predicted shifts for the protons and carbons in the pyridine ring, as well as in the methoxy and acetyl groups, would be influenced by the electronic effects of the fluorine and methoxy substituents. stenutz.euacs.org
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. rsc.orgresearchgate.net Key vibrational modes would include the C-F stretching frequency, the C=O stretching of the acetyl group, and various pyridine ring vibrations.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. rsc.org This would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the aromatic system.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectrum | Feature | Predicted Value |
| 13C NMR | C-F Carbon (ppm) | ~160 |
| 1H NMR | Methoxy Protons (ppm) | ~3.9 |
| IR | C=O Stretch (cm⁻¹) | ~1680 |
| UV-Vis | λmax (nm) | ~270 |
Note: The values in this table are illustrative and represent typical data that would be obtained from the respective computational methods.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.govresearchgate.netrsc.org It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the oxygen atom of the acetyl group and the nitrogen of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used within DFT to describe the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.orgresearchgate.netnih.govnih.govacs.org They are powerful for predicting the most likely sites for nucleophilic and electrophilic attack.
By calculating the Fukui functions for this compound, one could quantitatively determine the reactivity of each atom. For example, the atom with the highest value of the Fukui function for nucleophilic attack (f+) would be the most electrophilic site, while the atom with the highest value for electrophilic attack (f-) would be the most nucleophilic site.
Natural Bonding Orbital (NBO) Analysis for Electronic Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).
Illustrative Data Table: NBO Analysis - Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | π* (C-C) | ~20-30 |
| LP(2) O (methoxy) | π* (C-C) | ~15-25 |
| C-C (ring) | π* (C=O) | ~5-10 |
Note: The values in this table are illustrative and represent typical data that would be obtained from NBO analysis.
Conformational Landscape and Dynamic Behavior
The presence of the rotatable acetyl and methoxy groups suggests that this compound can exist in multiple conformations. nih.govrsc.orgmdpi.com A conformational analysis, typically performed by scanning the potential energy surface as a function of key dihedral angles, would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. The results would indicate whether the acetyl and methoxy groups are likely to be coplanar with the pyridine ring or twisted out of the plane.
Potential Energy Surface Scans for Rotational Isomers
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the acetyl group to the pyridine ring. A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a torsion angle. q-chem.comreadthedocs.io For this compound, a relaxed PES scan would involve systematically rotating the acetyl group and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax.
The resulting PES scan would likely reveal two key rotational isomers: a planar conformer where the acetyl group is coplanar with the pyridine ring, and a non-planar conformer where the acetyl group is rotated out of the plane. The planarity of the system is influenced by a balance of electronic effects, such as conjugation between the carbonyl group and the aromatic ring, and steric effects arising from the proximity of the acetyl group to the substituents on the pyridine ring. The relative energies of these isomers and the energy barriers separating them can be accurately determined from the PES scan.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a PES scan for the rotation of the acetyl group in this compound.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Planar) | 0.00 |
| 30 | 1.52 |
| 60 | 3.89 |
| 90 (Perpendicular) | 5.10 |
| 120 | 3.89 |
| 150 | 1.52 |
| 180 (Planar) | 0.00 |
Note: The data in this table is illustrative and based on typical values for similar aromatic ketones.
Ab Initio Molecular Dynamics Simulations for Conformational Dynamics
While PES scans provide a static picture of the conformational landscape, ab initio molecular dynamics (AIMD) simulations offer a dynamic view of how the molecule explores these conformations over time at a given temperature. AIMD simulations solve the electronic structure of the molecule "on-the-fly" as the atoms move, providing a highly accurate description of the molecular motion.
An AIMD simulation of this compound would reveal the frequencies and pathways of transitions between the different rotational isomers. By analyzing the trajectory of the simulation, one can observe the time scales of conformational changes and the influence of thermal energy on the molecule's structure. For instance, the simulation could show that at room temperature, the molecule rapidly interconverts between the two planar forms, spending most of its time near these low-energy states.
Mechanistic Pathways of Key Reactions Involving the Compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy barriers.
Transition State Characterization and Reaction Barrier Calculations
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The geometry of the transition state provides insight into the mechanism of the reaction.
The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A higher barrier corresponds to a slower reaction. These barriers can be calculated with high accuracy using various quantum chemical methods. For example, the reaction of this compound with a nucleophile like sodium borohydride (B1222165) would proceed through a transition state where the hydride is partially bonded to the carbonyl carbon.
A hypothetical table of calculated reaction barriers for a nucleophilic addition is presented below.
| Reaction | Activation Energy (kcal/mol) |
| Nucleophilic addition of hydride | 12.5 |
| Enolate formation with a base | 18.2 |
Note: The data in this table is for illustrative purposes.
Solvent Effects on Reaction Energetics and Kinetics
The solvent in which a reaction is carried out can have a significant impact on its energetics and kinetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving a polar molecule like this compound, a polar solvent would likely stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. Conversely, a nonpolar solvent would have a smaller effect. Computational studies can quantify these effects by calculating reaction barriers in different solvent environments.
Computational Studies of Supramolecular Interactions
The non-covalent interactions between molecules, known as supramolecular interactions, govern the formation of larger assemblies.
Analysis of Dimerization and Self-Assembly (e.g., Head-to-Tail, Head-to-Head Dimer Formation)
This compound possesses several sites for intermolecular interactions, including the potential for hydrogen bonding to the nitrogen and oxygen atoms, and π-π stacking interactions between the pyridine rings. Computational studies can be used to investigate the geometry and stability of dimers and larger aggregates.
Different dimer configurations, such as "head-to-head" (carbonyl groups interacting) and "head-to-tail" (carbonyl of one molecule interacting with the pyridine ring of another), can be modeled. The binding energies of these dimers can be calculated to determine the most stable arrangement. These studies are crucial for understanding the crystal packing of the molecule and its self-assembly behavior in solution. For instance, in related pyridine derivatives, intermolecular C—H⋯O hydrogen bonds have been observed to form supramolecular sheets. nih.gov
A hypothetical table of calculated dimerization energies is shown below.
| Dimer Configuration | Binding Energy (kcal/mol) |
| Head-to-Head | -4.8 |
| Head-to-Tail | -6.2 |
| Stacked | -3.5 |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.
Non-Covalent Interactions in Molecular Aggregates
The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonds, halogen bonds, and π-interactions, dictate the three-dimensional architecture of the molecular aggregates. Computational methods, such as Hirshfeld surface analysis and Density Functional Theory (DFT), provide profound insights into the nature and relative importance of these interactions in the solid state. While direct crystallographic data for the title compound is not available in the reviewed literature, a theoretical investigation based on analogous substituted pyridine structures allows for a detailed prediction of its molecular aggregation behavior.
The molecular structure of this compound possesses several key functional groups that act as potential sites for non-covalent interactions: the pyridine ring nitrogen, the fluorine atom, the methoxy group's oxygen atom, the acetyl group's carbonyl oxygen, and the aromatic and methyl hydrogens. These features enable a complex interplay of interactions that stabilize the crystal lattice.
Expected Non-Covalent Interactions and Their Roles
Based on studies of structurally related pyridine derivatives, the following non-covalent interactions are anticipated to be significant in the molecular aggregates of this compound.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Predicted Significance in Crystal Packing |
| Hydrogen Bonds | Pyridine C-H, Methyl C-H | Carbonyl Oxygen, Methoxy Oxygen, Pyridine Nitrogen, Fluorine | High |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate to High |
| C-H···π Interactions | Methyl C-H | Pyridine Ring | Moderate |
| Halogen Bonds | C-F | Pyridine Nitrogen, Oxygen | Low to Moderate |
| van der Waals Forces | All atoms | All atoms | High (Collectively) |
Detailed Research Findings from Analogous Systems
Hydrogen Bonding: In substituted pyridines, hydrogen bonds of the C–H···O and C–H···N types are prevalent and crucial for forming robust supramolecular networks. rsc.orgrsc.org For the title compound, the acetyl oxygen is expected to be a primary hydrogen bond acceptor, forming strong C–H···O interactions with aromatic protons from neighboring molecules. The methoxy oxygen and the pyridine nitrogen also serve as key acceptor sites. researchgate.net In the crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, molecules are linked through intermolecular C-H···O hydrogen bonds to form a supramolecular sheet. nih.gov
Role of Fluorine Substitution: The fluorine atom introduces the possibility of halogen bonding and other dipole-dipole interactions. While C–F···F interactions are generally considered very weak, the electronegative fluorine atom can act as a weak hydrogen bond acceptor (C–H···F). acs.org More significantly, the fluorine atom alters the electronic properties of the pyridine ring, influencing the strength and geometry of other interactions like π-π stacking. figshare.comacs.org
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts in a crystal lattice. acs.orgrsc.org By mapping properties like normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified. nih.govnih.gov The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.
For pyridine derivatives, Hirshfeld analysis often reveals that H···H contacts account for a large portion of the surface, reflecting the prevalence of van der Waals forces. nih.gov However, the distinct spikes and patterns in the fingerprint plots for O···H/H···O, N···H/H···N, and C···H/H···C contacts provide quantitative evidence for the specific interactions that define the supramolecular architecture. acs.orgacs.org Based on analyses of similar molecules, a hypothetical breakdown of intermolecular contacts for this compound is presented below.
Predicted Hirshfeld Surface Contact Percentages
| Contact Type | Predicted Contribution (%) | Notes |
| H···H | ~50 - 60% | Dominant contact, typical for organic molecules. Reflects van der Waals forces. nih.govnih.gov |
| O···H / H···O | ~15 - 25% | Represents C-H···O hydrogen bonds involving acetyl and methoxy groups. acs.org |
| C···H / H···C | ~10 - 15% | Includes C-H···π interactions. |
| N···H / H···N | ~5 - 10% | Represents C-H···N hydrogen bonds to the pyridine nitrogen. |
| F···H / H···F | ~2 - 5% | Indicates the presence of C-H···F interactions. |
| Other (C···C, C···N, etc.) | ~1 - 5% | Includes π-π stacking and other minor contacts. |
Reaction Mechanisms and Reactivity Profile of 1 2 Fluoro 6 Methoxypyridin 4 Yl Ethanone
Reaction Pathways at the Pyridine (B92270) Ring
The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to nucleophilic, electrophilic, and radical attacks.
The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). In 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone, the fluorine atom at the C-2 position is the most probable site for nucleophilic attack. Several factors contribute to this reactivity:
Leaving Group Ability : Fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
Activation by Ring Nitrogen : The ring nitrogen atom withdraws electron density, making the ring more electrophilic and susceptible to attack by nucleophiles, especially at the α (C-2, C-6) and γ (C-4) positions.
Activation by the Acetyl Group : The electron-withdrawing acetyl group at the C-4 position further depletes the ring of electron density, enhancing its reactivity towards nucleophiles.
Influence of the Methoxy (B1213986) Group : The methoxy group at C-6 is an electron-donating group. While it may slightly counteract the electron deficiency of the ring, the combined activating effect of the ring nitrogen and the C-4 acetyl group makes the C-2 position highly susceptible to substitution.
Studies on related halopyridines show a high selectivity for the substitution of a fluoride (B91410) over a chloride under mild SNAr conditions. nih.gov Therefore, nucleophiles such as amines, alkoxides, and thiolates are expected to readily displace the fluorine atom at the C-2 position.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh conditions because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quora.comwikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, which further deactivates the ring. wikipedia.org
In this compound, the regiochemical outcome of any potential EAS reaction is determined by the directing effects of the three substituents. masterorganicchemistry.com
-OCH₃ group (at C-6) : The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density via resonance. youtube.com It directs electrophiles to the C-5 and C-3 positions.
-F group (at C-2) : The fluoro group is a deactivating, ortho, para-director. libretexts.org It deactivates the ring through its strong inductive electron withdrawal but directs substitution to the ortho (C-3) and para (C-5) positions via resonance.
-COCH₃ group (at C-4) : The acetyl group is a deactivating, meta-director due to its electron-withdrawing nature. youtube.com It directs incoming electrophiles to the C-3 and C-5 positions.
| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for EAS |
|---|---|---|---|
| -OCH₃ (C-6) | Activating, Resonance Donor | Ortho, Para | C-3, C-5 |
| -F (C-2) | Deactivating, Inductive Withdrawer | Ortho, Para | C-3, C-5 |
| -COCH₃ (C-4) | Deactivating, Inductive/Resonance Withdrawer | Meta | C-3, C-5 |
Direct C-H functionalization via radical pathways represents a modern approach to modifying pyridine rings. C-H difluoromethylation, for instance, has been successfully applied to pyridine derivatives. nih.gov These reactions typically proceed through a radical mechanism where a difluoromethyl radical is generated and adds to the pyridine ring.
The regioselectivity of such radical attacks on substituted pyridines can be controlled. Research has demonstrated methods for the site-selective introduction of a difluoromethyl group at either the meta or para position of pyridines by modifying the reaction conditions or the form of the pyridine substrate (e.g., as a pyridinium (B92312) salt). nih.gov For this compound, a radical reaction could potentially be directed to one of the unsubstituted C-H bonds at the C-3 or C-5 positions, offering a pathway for derivatization that is complementary to ionic reactions.
Reactivity of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group possesses a reactive carbonyl moiety and acidic α-protons, enabling a variety of chemical transformations.
The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in carbonyl condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, by attacking an electrophilic carbonyl compound. vanderbilt.edu
A typical example is the Claisen-Schmidt condensation with an aromatic aldehyde. In this reaction, the enolate of this compound would attack the aldehyde to form a β-hydroxy ketone, which can then dehydrate to yield a chalcone-like α,β-unsaturated ketone. acgpubs.org
| Reaction Type | Reactants | Conditions | General Product Structure |
|---|---|---|---|
| Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde (Ar-CHO) | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone derivative) |
The carbonyl group of the ethanone moiety is electrophilic and can undergo nucleophilic addition with various reagents.
Oxime Formation : The ketone readily reacts with hydroxylamine (B1172632) (NH₂OH) to form a ketoxime. This condensation reaction is a common method for identifying and derivatizing ketones and aldehydes. wikipedia.org
Reduction : The carbonyl group can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) would convert this compound into 1-(2-fluoro-6-methoxypyridin-4-yl)ethanol.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |
| Reduction | Sodium Borohydride (NaBH₄) | 1-(2-Fluoro-6-methoxypyridin-4-yl)ethanol |
Interplay of Substituents on Overall Reactivity and Selectivity of this compound
The reactivity and selectivity of the polysubstituted pyridine derivative, this compound, are governed by a complex interplay of the electronic and steric properties of its three distinct substituents: the fluoro, methoxy, and ethanone groups. The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is significantly modulated by the attached functional groups. The positioning of these substituents on the pyridine nucleus creates a unique electronic environment that dictates the molecule's behavior in chemical reactions.
Electronic and Steric Effects of Fluoro and Methoxy Groups
The fluoro and methoxy groups, located at the 2- and 6-positions respectively, exert profound and somewhat opposing electronic effects on the pyridine ring.
The fluoro group at the C-2 position is a strongly electronegative substituent. Its primary influence is a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the pyridine ring. This deactivating effect is most pronounced at the positions ortho and para to the fluorine atom (C-3 and C-5, and C-4 respectively). Consequently, the presence of the fluoro group renders the pyridine ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution (SNAr), particularly at the halogen-bearing carbon itself. pipzine-chem.comnih.gov The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the C-2 carbon atom a prime target for nucleophiles. In reactions with nucleophiles, the fluoro group is a good leaving group, a reactivity that is significantly higher than that of chloro- or bromo-pyridines. nih.gov
From a steric perspective, the methoxy group is bulkier than the fluoro group. While the fluoro group's steric hindrance is minimal, the methoxy group can influence the approach of reagents to the adjacent C-5 position and the nitrogen atom.
| Substituent | Position | Electronic Effect | Key Influence on Reactivity |
| Fluoro | 2 | Strong -I | Strong deactivation of the ring; activation for SNAr at C-2. |
| Methoxy | 6 | Strong +M, Weak -I | Activation of the ring towards electrophiles; partial counteraction of the -I effect of the fluoro group. |
Directing Effects of the Ethanone Substituent
The ethanone (acetyl) group at the C-4 position is a moderately deactivating, electron-withdrawing group (-I and -M effects). Its carbonyl group withdraws electron density from the pyridine ring through both induction and resonance. This deactivation further diminishes the ring's reactivity towards electrophiles.
In terms of directing effects for electrophilic aromatic substitution, the acetyl group is a meta-director. Therefore, any potential electrophilic attack on the already electron-deficient ring would be directed to the positions meta to the acetyl group, which are C-3 and C-5.
For nucleophilic attack, the acetyl group is an ortho-, para-director. It can stabilize the negative charge of a Meisenheimer intermediate through resonance, particularly when the attack occurs at the positions ortho or para to it. In the case of this compound, the positions ortho to the acetyl group are C-3 and C-5.
The combination of all three substituents leads to a nuanced reactivity profile. The most likely reactions for this molecule would involve nucleophilic attack. The C-2 position is highly activated towards SNAr by the fluoro group and the ring nitrogen. The C-6 position, bearing the methoxy group, could also potentially undergo nucleophilic substitution, though methoxy is generally a poorer leaving group than fluoride.
The C-3 and C-5 positions are electronically distinct. The C-3 position is ortho to both the fluoro and acetyl groups and para to the methoxy group. The C-5 position is ortho to the methoxy and acetyl groups and para to the fluoro group. The strong electron-withdrawing effects of the fluoro and acetyl groups are expected to make the C-3 and C-5 protons relatively acidic and potentially susceptible to deprotonation by a strong base, which could be followed by reaction with an electrophile.
| Reaction Type | Predicted Site of Attack | Justification |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Highly activated by the -I effect of the fluoro group and the ring nitrogen. Fluorine is a good leaving group. |
| Nucleophilic Attack | Carbonyl Carbon of Ethanone | Standard ketone reactivity, leading to addition products. |
| Electrophilic Aromatic Substitution | C-3 and C-5 | Directed by the acetyl group, but overall reactivity is expected to be very low due to the presence of two strong deactivating groups (fluoro and acetyl) and the pyridine nitrogen. |
| Deprotonation | C-3 or C-5 | Activated by adjacent electron-withdrawing groups. |
Applications of 1 2 Fluoro 6 Methoxypyridin 4 Yl Ethanone As a Versatile Synthon in Organic Synthesis
Role in the Construction of Complex Heterocyclic Systems
The structure of 1-(2-fluoro-6-methoxypyridin-4-yl)ethanone is well-suited for the synthesis of larger, multi-ring heterocyclic systems. Such frameworks are of significant interest in drug discovery, as they often form the core of biologically active compounds. The ketone group provides a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, while the pyridine (B92270) ring itself can be part of a larger fused system.
Annulations Leading to Fused Pyridine and Related Heterocycles
Annulation, the process of building a new ring onto a pre-existing one, is a key application of this synthon. Research has shown its utility in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. organic-chemistry.orgenamine.netrsc.orgnih.gov These fused bicyclic systems are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in molecules that exhibit potent biological activity, particularly as protein kinase inhibitors for cancer therapy. rsc.orgnih.govnih.gov
In a typical synthetic sequence, the ketone functionality of this compound is first transformed. For instance, it can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone intermediate. This intermediate is then treated with a hydrazine (B178648) derivative, which triggers a cyclization and condensation reaction. This process results in the formation of a pyrazole (B372694) ring fused to the original pyridine core, yielding a substituted pyrazolo[1,5-a]pyridine. The fluoro and methoxy (B1213986) groups on the starting pyridine ring are carried through the synthesis, providing additional points for modification or for influencing the final molecule's electronic and physical properties.
Building Block for Bridged and Spiro-Heterocycles
While this compound is a proven precursor for fused heterocycles, its application in the direct synthesis of bridged or spiro-heterocyclic systems is not extensively documented in publicly available scientific literature. Bridged and spiro-heterocycles represent complex three-dimensional structures of significant interest in modern drug design. Although the functional groups of the title compound could theoretically be manipulated to engage in reactions forming such frameworks, specific examples demonstrating this utility are not prominent.
Scaffold for Chemical Libraries and Molecular Diversity Generation
In modern drug discovery, generating large collections of structurally related compounds, known as chemical libraries, is essential for screening against biological targets. The structural features of this compound make it an excellent scaffold for this purpose, allowing for the systematic creation of diverse molecules from a common core.
Derivatization Strategies for Expanding Chemical Space
The primary sites for derivatization on this compound are the ketone and the substituents on the pyridine ring. The ketone is particularly versatile.
Condensation Reactions: As mentioned, the ketone can undergo condensation with various reagents to form larger systems. Its reaction with hydrazine derivatives is a key step in forming pyrazolo[1,5-a]pyridines.
Modification of Substituents: The fluoro and methoxy groups on the pyridine ring also offer opportunities for derivatization. The fluorine atom, for example, can be replaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups (e.g., amines, thiols), thereby expanding the chemical space accessible from this single precursor.
These strategies allow chemists to systematically alter the structure of the final compounds, fine-tuning their properties to enhance biological activity or improve pharmacokinetic profiles.
Development of Novel Synthetic Intermediates
The initial transformations of this compound often lead to the creation of more complex, yet stable, synthetic intermediates. These new intermediates serve as platforms for subsequent chemical modifications. For example, the pyrazolo[1,5-a]pyridine core formed from the initial cyclization can be further functionalized. This multi-step approach is central to the synthesis of complex drug candidates, such as those designed to be highly selective tyrosine kinase inhibitors. nih.govnih.govendocrine-abstracts.org The initial synthon provides the foundational framework, which is then elaborated through a series of reliable reactions to reach the final target molecule.
| Starting Material | Reaction Type | Resulting Intermediate/Scaffold | Application |
| This compound | Condensation / Cyclization | Pyrazolo[1,5-a]pyridine | Core for Kinase Inhibitors |
| This compound | Nucleophilic Aromatic Substitution | Substituted Pyridine Derivatives | Library Generation |
Precursor in the Synthesis of Advanced Organic Materials
The applications of this compound documented in scientific and patent literature are predominantly focused on the synthesis of biologically active molecules for medicinal chemistry. There is currently no significant body of evidence to suggest its use as a precursor in the development of advanced organic materials, such as polymers, conductors, or materials for optical applications. The research focus remains firmly within the domain of pharmaceutical development.
Optoelectronic Materials and Devices
The structural motifs present in this compound make it a promising candidate for the synthesis of novel organic materials for optoelectronic applications. Pyridine-based compounds are widely utilized in the design of materials for electrochromic devices, organic light-emitting diodes (OLEDs), and other optoelectronic technologies. frontiersin.org The nitrogen atom in the pyridine ring can coordinate with metal ions, forming coordination polymers with interesting photophysical and electrochemical properties. frontiersin.orgresearchgate.net
The acetyl group on the synthon can be readily transformed into other functional groups, such as alkenes or more complex conjugated systems, through reactions like aldol (B89426) condensations or Knoevenagel condensations. These reactions extend the π-conjugation of the molecule, a key factor in tuning the electronic and optical properties of organic materials. The presence of the fluorine and methoxy groups can further influence the material's properties by modifying its electron density, solubility, and intermolecular interactions.
Table 1: Potential Optoelectronic Applications of this compound Derivatives
| Application Area | Potential Derivative Structure | Key Features Conferred by Synthon |
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugated systems via condensation of the acetyl group | Enhanced charge transport and tunable emission color |
| Electrochromic Devices | Coordination polymers with metal centers | Reversible color change upon application of an electric potential |
| Organic Photovoltaics (OPVs) | Donor-acceptor type molecules | Control over energy levels and morphology of the active layer |
This table is illustrative and based on the potential applications of pyridine derivatives in optoelectronics.
Detailed research into the synthesis of specific optoelectronic materials from this precursor would involve multistep synthetic sequences, likely beginning with the modification of the acetyl group to build more complex molecular architectures.
Polymer Precursors and Functional Coatings
The reactivity of this compound also lends itself to the development of novel polymer precursors and functional coatings. The acetyl group can serve as a point of attachment for polymerizable groups or as a reactive site for cross-linking reactions. Polymers containing ketone functionalities in their side chains are known to be versatile precursors for further modification. nih.gov
For instance, the ethanone (B97240) moiety can be converted to a vinyl group, creating a monomer that can be polymerized to form a functional polymer. The resulting polymer would feature the 2-fluoro-6-methoxypyridinyl moiety as a pendant group, which could impart specific properties to the polymer, such as thermal stability, altered refractive index, or the ability to coordinate with metal ions for specialized coatings.
Furthermore, this synthon can be used to create additives for coating formulations. Malonic acid, for example, is a precursor to specialty polyesters and a component in alkyd resins used in coatings to protect against UV light, oxidation, and corrosion. wikipedia.org Similarly, derivatives of this compound could be incorporated into coating formulations to enhance their performance.
Table 2: Potential Polymer and Coating Applications
| Application | Synthetic Strategy | Potential Properties of Final Material |
| Functional Polymers | Conversion of acetyl group to a polymerizable vinyl group | Enhanced thermal stability, tunable refractive index, metal-coordinating ability |
| Cross-linkable Coatings | Use of the acetyl group in cross-linking reactions with di- or polyamines | Improved durability and chemical resistance |
| Coating Additives | Derivatization to enhance properties like UV absorption or corrosion resistance | Increased lifespan and performance of the coating |
This table outlines potential applications and is based on established principles of polymer and coating science.
Utility in Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net The synthesis and application of this compound can be approached through green chemistry methodologies, focusing on catalyst development and the use of solvent-free reactions.
The development of efficient catalysts is a cornerstone of green chemistry. Functionalized pyridine derivatives can act as ligands for transition metal catalysts, influencing their activity and selectivity. beilstein-journals.orgnih.gov The specific electronic and steric properties of this compound could be harnessed in the design of novel catalysts for a variety of organic transformations.
Solvent-free reactions are another key aspect of green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents. rsc.orgnih.govresearchgate.net The synthesis of pyridine derivatives has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or mechanical grinding. rsc.orgnih.gov These methods can lead to higher yields, shorter reaction times, and easier product purification. rasayanjournal.co.in The application of such techniques to the synthesis and transformations of this compound would represent a significant step towards more sustainable chemical manufacturing.
Table 3: Green Chemistry Approaches
| Green Chemistry Principle | Application to this compound | Potential Benefits |
| Catalysis | Use as a ligand in novel catalyst design | Increased reaction efficiency, selectivity, and reduced waste |
| Safer Solvents and Auxiliaries | Synthesis and reactions under solvent-free conditions | Reduced environmental impact and improved safety |
| Energy Efficiency | Microwave-assisted or mechanochemical synthesis | Faster reaction times and lower energy consumption |
This table highlights potential green chemistry applications based on current research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
